![molecular formula C18H15FN4O2S B4064363 4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4064363.png)
4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole
Overview
Description
4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Experimental and Theoretical Analysis
A study focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives. These compounds exhibited various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions. The study detailed the solvatomorphic behavior of these compounds and provided insights into their interaction energetics through Hirshfeld surface analysis, PIXEL, and ab initio quantum mechanical calculations (Shukla et al., 2014).
π-Hole Tetrel Bonding Interactions
Another research synthesized triazole derivatives with α-ketoester functionality, analyzing their self-assembled dimers through O⋯π-hole tetrel bonding interactions. These interactions were studied using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, revealing how substituents affect nucleophilic/electrophilic nature and interaction energy (Ahmed et al., 2020).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds were synthesized and assessed for antifungal and apoptotic activity against various Candida species. Two compounds were identified as potent against C. albicans and C. glabrata. One compound showed apoptotic effects on Candida, confirmed via Annexin V-PI with flow cytometry (Çavușoğlu et al., 2018).
Synthesis and Anticancer Activity
New eugenol 1,2,3-triazole derivatives were synthesized and characterized for their anticancer activity against breast cancer cells. One compound exhibited significant cytotoxicity and cell cycle arrest in MCF-7 cells, suggesting eugenol linked 1,2,3-triazole ring could serve as anticancer leads (Alam, 2022).
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c1-2-11-22-17(13-7-9-15(10-8-13)23(24)25)20-21-18(22)26-12-14-5-3-4-6-16(14)19/h2-10H,1,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLMSDSOXXEMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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